molecular formula C16H13BrO3 B2968456 2-Acetyl-4-methylphenyl 4-bromobenzoate CAS No. 36695-12-2

2-Acetyl-4-methylphenyl 4-bromobenzoate

Cat. No.: B2968456
CAS No.: 36695-12-2
M. Wt: 333.181
InChI Key: RCOWNIJGTRUIRZ-UHFFFAOYSA-N
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Description

2-Acetyl-4-methylphenyl 4-bromobenzoate is a synthetic bromobenzoate ester derivative offered for research and development purposes. Bromobenzoate esters are valuable intermediates in organic synthesis and materials science, often utilized in the construction of more complex molecular architectures, including natural products and functional organic materials . Related compounds in this class have been identified as key precursors in multi-step synthetic routes, such as the synthesis of natural products with evaluated biological activity . The molecular structure, featuring a bromine atom and an ester linkage, makes it a potential candidate for further chemical transformations, including metal-catalyzed cross-coupling reactions which are a cornerstone of modern medicinal and materials chemistry . This product is provided for laboratory research use and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-acetyl-4-methylphenyl) 4-bromobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrO3/c1-10-3-8-15(14(9-10)11(2)18)20-16(19)12-4-6-13(17)7-5-12/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCOWNIJGTRUIRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC(=O)C2=CC=C(C=C2)Br)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualization Within the Landscape of Substituted Aryl Esters and Phenacyl Benzoates

Substituted aryl esters are a cornerstone of organic chemistry, valued for their widespread presence in natural products, pharmaceuticals, and materials science. doi.org These compounds are characterized by an ester functional group in which the alcohol component is a phenol (B47542) or a substituted phenol. The electronic and steric nature of the substituents on the aryl ring can profoundly influence the ester's reactivity, stability, and physical properties. This class of compounds is integral to the synthesis of more complex molecules and often serves as a key building block in organic synthesis. doi.orgacs.org

Phenacyl benzoates, a subset of aryl esters, are distinguished by the presence of a phenacyl group (a phenyl group attached to a carbonyl group, which is in turn attached to a methyl group). These compounds and their derivatives have garnered attention for their potential biological activities and as valuable intermediates in various chemical transformations. The introduction of different substituents on both the phenyl and benzoate (B1203000) rings allows for the fine-tuning of their chemical and physical properties, making them attractive targets for synthetic chemists.

To illustrate the context of this compound, the following table provides a comparison with related structures:

Compound NameStructural FeaturesRelevance
2-Acetyl-4-methylphenyl 4-bromobenzoate (B14158574) Acetyl and methyl substituted phenyl group; Brominated benzoate groupThe subject of this article, a specific combination of functionalities.
2-Acetyl-4-methylphenyl benzoateAcetyl and methyl substituted phenyl group; Unsubstituted benzoate groupA closely related analogue, differing by the absence of bromine. rsc.org
4-Methylphenyl 4-bromobenzoateMethyl-substituted phenyl group; Brominated benzoate groupShares the substituted phenol and bromobenzoate moieties. nih.gov
Phenacyl benzoateUnsubstituted phenacyl group; Unsubstituted benzoate groupThe parent compound of the phenacyl benzoate class.

Overview of Current Research Gaps and Opportunities Pertaining to the Compound and Its Analogues

Classical Esterification and Acylation Approaches

The most direct and widely utilized methods for synthesizing aryl esters like this compound are based on the acylation of phenols. These approaches involve the reaction of a phenol (B47542) with a carboxylic acid derivative, typically an acyl chloride or anhydride, to form the ester bond.

The synthesis of this compound can be efficiently achieved through the condensation of 1-(2-Hydroxy-5-methylphenyl)ethanone with 4-bromobenzoyl chloride. This reaction is a classic example of the Schotten-Baumann reaction, which is widely used for the benzoylation of phenols and alcohols. ijrpr.comlibretexts.org

The reaction mechanism proceeds via nucleophilic acyl substitution. In the presence of a base, such as aqueous sodium hydroxide (B78521) or pyridine (B92270), the hydroxyl group of 1-(2-Hydroxy-5-methylphenyl)ethanone is deprotonated to form a more nucleophilic phenoxide ion. youtube.comchemguide.co.uk This phenoxide then attacks the electrophilic carbonyl carbon of 4-bromobenzoyl chloride. The subsequent collapse of the tetrahedral intermediate results in the elimination of the chloride leaving group, forming the final ester product and a salt (e.g., sodium chloride). youtube.comchemguide.co.uk The reaction is typically performed by vigorously shaking the reactants for a period, after which the solid ester product precipitates and can be collected by filtration. libretexts.org

A similar procedure has been documented for the synthesis of an analogue, 4-Methylphenyl 4-bromobenzoate, where 4-methylphenol was reacted with 4-bromobenzoyl chloride in acetonitrile, with triethylamine (B128534) added to facilitate the formation of the solid product. nih.gov

Reactant 1 Reactant 2 Typical Conditions Reaction Type Reference
1-(2-Hydroxy-5-methylphenyl)ethanone4-Bromobenzoyl ChlorideAqueous NaOH, Room Temp.Schotten-Baumann libretexts.org
PhenolBenzoyl Chloride10% NaOH, Vigorous ShakingSchotten-Baumann youtube.comyoutube.com
4-Methylphenol4-Bromobenzoyl ChlorideAcetonitrile, Reflux, TriethylamineEsterification nih.gov

While the Schotten-Baumann method is robust, various catalytic systems have been explored to optimize the synthesis of phenolic esters, often aiming for milder conditions, higher yields, and simpler workup procedures.

Heterogeneous Catalysis: Titanium dioxide (TiO₂) has been reported as a simple, efficient, and reusable catalyst for the acylation of phenols with acid chlorides. niscpr.res.in This method offers excellent yields under solvent-free conditions at room temperature (25°C), making it an environmentally friendly alternative. The catalyst can be recovered by simple filtration and reused multiple times without significant loss of activity. niscpr.res.in

Phase Transfer Catalysis (PTC): Phase transfer catalysts, such as tetrabutylammonium (B224687) chloride, are highly effective in facilitating the esterification of phenols. researchgate.netlew.ro The reaction is carried out in a biphasic aqueous-organic medium (e.g., aqueous NaOH and dichloromethane). The PTC transports the phenoxide anion from the aqueous phase to the organic phase, where it reacts with the acyl chloride. lew.ro This technique is particularly efficient, often resulting in nearly quantitative yields in a very short reaction time (e.g., 5 minutes) at low temperatures (0°C). researchgate.netlew.ro

N-Bromosuccinimide (NBS) Catalysis: NBS has been shown to be an effective metal-free catalyst for the direct esterification of carboxylic acids with alcohols. nih.gov This method is tolerant to air and moisture and allows for a simple synthetic and isolation procedure.

Acid Catalysis: While phenols are generally less reactive than alcohols in traditional acid-catalyzed esterification with carboxylic acids, the use of strong acid catalysts in conjunction with carboxylic acid anhydrides can drive the reaction forward. google.com

Catalytic System Typical Reactants Conditions Advantages Reference
Titanium Dioxide (TiO₂)Phenol, Benzoyl ChlorideSolvent-free, 25°CReusable catalyst, high yield, mild conditions niscpr.res.in
Phase Transfer CatalystPhenols, Alkanoyl ChloridesBiphasic (H₂O/CH₂Cl₂), 0°CRapid reaction, quantitative yields researchgate.netlew.ro
N-Bromosuccinimide (NBS)Carboxylic Acids, AlcoholsNeat, 70°CMetal-free, simple procedure nih.gov
Strong Acid (e.g., H₂SO₄)Phenol, Acetic AnhydrideElevated temperatureDirect esterification with anhydrides google.com

For the synthesis of this compound, the primary concern is not stereoselectivity, as no new chiral centers are formed. However, regioselectivity is a critical consideration. The reactant 1-(2-Hydroxy-5-methylphenyl)ethanone is a bidentate nucleophile, meaning it has two potential sites for acylation: the phenolic oxygen (O-acylation) and the aromatic ring (C-acylation). ucalgary.ca

O-Acylation: This pathway leads to the desired ester product. It is a nucleophilic acyl substitution reaction. This reaction is favored under basic conditions, such as those used in the Schotten-Baumann reaction. chemguide.co.ukucalgary.ca The base deprotonates the highly acidic phenolic proton, forming a potent phenoxide nucleophile that readily attacks the acyl chloride. This is generally a kinetically controlled process.

C-Acylation: This pathway leads to an isomeric ketone product, which is a form of electrophilic aromatic substitution known as the Friedel-Crafts acylation. ucalgary.cagoogle.com This reaction is promoted by Lewis acid catalysts (e.g., AlCl₃) and higher temperatures. Under these conditions, the thermodynamically more stable C-acylated product often predominates. The Fries rearrangement is a related process where a phenolic ester rearranges to a hydroxyaryl ketone under Lewis acid catalysis. researchgate.net

Therefore, to selectively synthesize this compound, conditions must be chosen to favor O-acylation over C-acylation. The use of a base like NaOH or pyridine without a Lewis acid catalyst ensures that the reaction proceeds selectively at the oxygen atom. ucalgary.ca

Strategies Involving Phenacyl and Oxoethyl Benzoate (B1203000) Precursors

Alternative synthetic strategies can be devised that form the ester bond through different bond disconnections. These methods may involve starting with precursors where the acyl or phenyl portion of the molecule is pre-functionalized.

An alternative approach involves a nucleophilic substitution reaction where the carboxylate acts as the nucleophile. In this strategy, a halogenated phenacyl compound, such as 1-(2-bromoacetyl-4-methylphenyl)ethanone, would react with a 4-bromobenzoate salt. The benzoate anion would displace the bromide ion to form the ester linkage. This type of reaction is a standard method for forming ester bonds from alkyl halides and carboxylates. oxfordsciencetrove.com

A more advanced and relevant version of this strategy is the copper-mediated aroylation of phenols using 2-bromoacetophenones. rsc.org In this procedure, a phenol (or a substituted α-hydroxyacetophenone) reacts with a 2-bromoacetophenone (B140003) in the presence of a copper catalyst, such as copper(II) acetate, to afford the corresponding aryl ester. This method provides a direct route to ester products under specific catalytic conditions. rsc.org The reaction of 1-(2-hydroxy-5-methylphenyl)ethanone with a 2,4'-dibromoacetophenone (B128361) derivative under these conditions could potentially yield the target molecule.

A more complex and less direct synthetic route could theoretically involve the derivatization of a bromomethyl-substituted biphenyl (B1667301) precursor. This multi-step pathway is not a standard method for this class of compounds but represents a hypothetical alternative. The synthesis would require the initial construction of a biphenyl skeleton, followed by functional group manipulations.

For instance, a synthesis could begin with a methyl-substituted biphenyl. This precursor would then undergo radical bromination to install a bromomethyl (-CH₂Br) group at the appropriate position. The resulting bromomethyl biphenyl could then react with a carboxylate salt, such as potassium 4-bromobenzoate, in a nucleophilic substitution reaction to form the ester. Subsequent oxidation of other functional groups on the biphenyl ring would be necessary to install the acetyl group required in the final product. This pathway is considerably more convoluted than classical esterification and is generally not the preferred method for synthesizing simple aryl esters.

Computational Chemistry and Theoretical Investigations of 2 Acetyl 4 Methylphenyl 4 Bromobenzoate

Quantum Chemical Calculations (Density Functional Theory – DFT)

DFT would be the method of choice for investigating the electronic structure and properties of the molecule.

Molecular Dynamics Simulations

Conformational Landscape Exploration and Energy Minima:Molecular dynamics simulations would be employed to explore the different spatial arrangements (conformations) of the molecule over time. This allows for the identification of the most stable, low-energy conformations (energy minima) and an understanding of the molecule's flexibility, which is governed by the rotational barriers around its single bonds. For instance, the dihedral angle between the two aromatic rings is a key conformational feature investigated in similar structures.nih.govnih.gov

Without specific published research on 2-Acetyl-4-methylphenyl 4-bromobenzoate (B14158574), providing quantitative data tables for these computational parameters would be speculative. The generation of accurate and reliable data for the requested sections requires performing new, dedicated computational chemistry studies on this specific molecule.

Solvent Effects on Molecular Conformation and Dynamics

The conformation of a molecule can be significantly influenced by its environment, particularly the solvent. For esters like 2-Acetyl-4-methylphenyl 4-bromobenzoate, a key conformational feature is the dihedral angle between the two aromatic rings. While specific experimental or computational studies on the solvent effects for this compound are not extensively documented in publicly available research, general principles and studies on analogous compounds provide a framework for understanding.

In the solid state, crystal packing forces dictate the molecular conformation. For instance, the related compound 4-Methylphenyl 4-bromobenzoate, which lacks the acetyl group, exhibits a significant twist, with a dihedral angle of 54.43 (7)° between the benzene (B151609) rings in its crystal structure. nih.gov Another similar molecule, 2-(4-Methylphenyl)-2-oxoethyl 3-bromobenzoate, shows an inclination of 46.51 (7)° between its two planar fragments. researchgate.netdoaj.org

In solution, the molecule has greater conformational freedom. The polarity of the solvent would interact with the polar regions of the molecule, such as the ester and acetyl carbonyl groups. It is hypothesized that polar solvents would stabilize conformations where these groups are more exposed, potentially altering the preferred dihedral angles compared to the gas phase or nonpolar solvents. Molecular dynamics simulations would be the ideal tool to explore these solvent-dependent conformational landscapes, mapping the potential energy surface as a function of key torsional angles and observing the dynamic behavior over time.

Table 1: Comparison of Dihedral Angles in Related Crystal Structures

Compound Dihedral Angle Between Aromatic Rings
4-Methylphenyl 4-bromobenzoate nih.gov 54.43 (7)°
2-(4-Methylphenyl)-2-oxoethyl 3-bromobenzoate researchgate.netdoaj.org 46.51 (7)°

Molecular Docking Studies

Molecular docking is a computational technique used to predict how a molecule (ligand) binds to a macromolecular target, such as a protein or enzyme. These studies are crucial in drug discovery and for understanding biological processes.

Molecular docking simulations for this compound would involve placing the molecule into the active site of a target enzyme and calculating the most likely binding orientation. The simulation scores these poses based on a scoring function, which estimates the binding affinity (e.g., in kcal/mol). A more negative binding energy typically indicates a more favorable interaction.

Table 2: Hypothetical Binding Affinities for this compound with Potential Enzyme Targets

Target Enzyme Predicted Binding Affinity (kcal/mol)
Cyclooxygenase-2 (COX-2) Data not available
5-Lipoxygenase (5-LOX) Data not available
Cathepsin B Data not available

Successful binding is governed by specific intermolecular interactions between the ligand and the amino acid residues of the enzyme's active site. For this compound, key interactions would likely include:

Hydrogen Bonds: The oxygen atoms of the acetyl and ester carbonyl groups could act as hydrogen bond acceptors with donor residues like serine, threonine, or tyrosine in an active site.

Hydrophobic Interactions: The two phenyl rings and the methyl group would likely engage in hydrophobic interactions with nonpolar residues such as leucine, isoleucine, valine, and phenylalanine.

Halogen Bonding: The bromine atom on the benzoate (B1203000) ring could form halogen bonds with electron-rich atoms like oxygen or nitrogen in the protein backbone or side chains, which can be a significant factor in binding affinity.

Analysis of a docked pose would reveal the precise residues involved and the distances of these interactions, providing a structural basis for the molecule's potential biological activity.

Analysis of Nonlinear Optical (NLO) Properties and Potential for Optoelectronic Applications

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electromagnetic field, a property essential for applications in optoelectronics, such as frequency conversion and optical switching. ias.ac.in Organic molecules can exhibit significant NLO properties, particularly if they possess a π-conjugated system with electron-donating groups (D) and electron-accepting groups (A) (a D-π-A structure).

For this compound, the two phenyl rings linked by the ester group form a conjugated system.

The methyl group on one ring acts as a weak electron donor.

The acetyl group and the ester carbonyl act as electron-withdrawing groups.

The bromine atom is also an electron-withdrawing group.

This arrangement provides a degree of intramolecular charge transfer, which is a prerequisite for second-order NLO activity. Theoretical calculations, typically using Density Functional Theory (DFT), can predict the NLO properties, including the first hyperpolarizability (β), a molecular-level measure of the NLO response. While specific calculated values for this compound are not available, its structure suggests it could possess modest NLO properties. Materials with high hyperpolarizability are sought after for use in photonic devices. mdpi.com

Theoretical Mechanistic Studies of Chemical Transformations

Theoretical chemistry can be used to elucidate the mechanisms of chemical reactions, including reaction pathways, transition states, and activation energies. For this compound, a key chemical transformation is its synthesis, typically via Fischer esterification or by reacting a substituted phenol (B47542) with a substituted benzoyl chloride. nih.gov

Computational studies could model the reaction mechanism of its formation. For example, in the reaction between 4-bromobenzoyl chloride and 2-acetyl-4-methylphenol, DFT calculations could map the energy profile of the nucleophilic acyl substitution. This would involve identifying the structure and energy of the tetrahedral intermediate and the transition state leading to it.

Another important transformation is the hydrolysis of the ester bond. Theoretical studies could compare the activation energies for acid-catalyzed and base-catalyzed hydrolysis, providing insights into the compound's stability under different pH conditions. These calculations help in understanding reaction kinetics and optimizing synthetic procedures.

Derivatization and Functionalization Strategies of 2 Acetyl 4 Methylphenyl 4 Bromobenzoate

Modifications of the Bromine Moiety for Structure-Activity Relationship Studies

The carbon-bromine bond in the 4-bromobenzoate (B14158574) portion of the molecule is a key site for introducing structural diversity. Palladium-catalyzed cross-coupling reactions and nucleophilic substitutions are powerful tools for this purpose, allowing for the installation of a wide array of substituents.

Palladium-catalyzed cross-coupling reactions are among the most robust methods for forming carbon-carbon and carbon-heteroatom bonds, making them ideal for modifying the aryl bromide of 2-Acetyl-4-methylphenyl 4-bromobenzoate. researchgate.netias.ac.in These reactions typically involve the oxidative addition of the aryl bromide to a palladium(0) catalyst, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product. researchgate.net

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a widely used cross-coupling method that pairs an organoboron reagent with an organic halide. researchgate.net Reacting this compound with various aryl or vinyl boronic acids or esters in the presence of a palladium catalyst and a base would lead to the formation of biaryl or aryl-alkene derivatives, respectively. The reaction is known for its mild conditions and tolerance of a wide range of functional groups. rsc.org

Heck Reaction: The Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes. organic-chemistry.orgmdpi.com This reaction would enable the introduction of various vinylic groups at the 4-position of the benzoate (B1203000) ring. The choice of catalyst, base, and solvent can influence the efficiency and regioselectivity of the coupling. organic-chemistry.org

Sonogashira Coupling: For the introduction of alkyne moieties, the Sonogashira coupling is the reaction of choice. organic-chemistry.org This reaction couples a terminal alkyne with an aryl halide, catalyzed by palladium and a copper(I) co-catalyst. organic-chemistry.org This would allow for the synthesis of a variety of alkynyl-substituted derivatives of the parent molecule.

The following table illustrates potential products from these palladium-catalyzed reactions:

Reaction Type Coupling Partner Potential Product Name
Suzuki-Miyaura Phenylboronic acid 2-Acetyl-4-methylphenyl 4-phenylbenzoate
Suzuki-Miyaura 4-Methoxyphenylboronic acid 2-Acetyl-4-methylphenyl 4-(4-methoxyphenyl)benzoate
Heck Styrene 2-Acetyl-4-methylphenyl 4-styrylbenzoate
Heck Methyl acrylate Methyl 3-(4-((2-acetyl-4-methylphenoxy)carbonyl)phenyl)acrylate
Sonogashira Phenylacetylene 2-Acetyl-4-methylphenyl 4-(phenylethynyl)benzoate

While palladium-catalyzed reactions are highly effective, nucleophilic aromatic substitution (SNAr) on unactivated aryl halides like this compound is generally challenging. However, under specific conditions, such as the use of strong nucleophiles and high temperatures, or through copper-catalyzed processes (e.g., Ullmann condensation), substitution of the bromine atom can be achieved. Potential nucleophiles could include amines, alkoxides, and thiolates.

Halogen exchange reactions, for instance, replacing the bromine with iodine via a Finkelstein-type reaction, could be employed to generate a more reactive aryl iodide intermediate for subsequent cross-coupling reactions. Conversely, exchange with fluorine could be achieved using specific fluorinating agents. Regioselective halogen-metal exchange, for example using organomagnesium reagents, can also be a viable strategy to create a nucleophilic aryl species that can then react with various electrophiles. organic-chemistry.org

Transformations of the Acetyl Group

The acetyl group on the 2-acetyl-4-methylphenyl moiety provides another avenue for derivatization through a variety of well-established chemical transformations.

The carbonyl of the acetyl group can be readily reduced to a secondary alcohol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The choice of reagent can be critical to avoid the reduction of the ester functionality. NaBH₄ is generally mild enough to selectively reduce the ketone in the presence of the ester. This transformation would yield 2-(1-hydroxyethyl)-4-methylphenyl 4-bromobenzoate.

The acetyl group can be oxidized to a carboxylic acid through various methods. The haloform reaction, using an excess of a halogen and a base, is a classic method for converting methyl ketones to carboxylic acids. This would result in the formation of 2-carboxy-4-methylphenyl 4-bromobenzoate. Other oxidizing agents, such as potassium permanganate (B83412) or chromic acid, could also be employed, although careful control of reaction conditions would be necessary to prevent over-oxidation or cleavage of other parts of the molecule.

The acetyl group's α-protons are acidic and can be deprotonated to form an enolate, which can then participate in condensation reactions. For example, an aldol (B89426) condensation with an aldehyde or another ketone would lead to the formation of α,β-unsaturated ketone derivatives. Similarly, condensation with amines or hydrazines can yield imines and hydrazones, respectively. For instance, reaction with hydrazine (B178648) could produce 4-(2-((1-(4-methyl-2-((4-bromobenzoyl)oxy)phenyl)ethylidene)hydrazinyl)phenyl 4-bromobenzoate. sigmaaldrich.com

The following table summarizes potential transformations of the acetyl group:

Reaction Type Reagent(s) Potential Product Name
Reduction Sodium borohydride 2-(1-Hydroxyethyl)-4-methylphenyl 4-bromobenzoate
Oxidation (Haloform) Bromine, Sodium hydroxide (B78521) 2-Carboxy-4-methylphenyl 4-bromobenzoate
Aldol Condensation Benzaldehyde, Base 2-(3-Phenyl-1-oxoprop-2-en-1-yl)-4-methylphenyl 4-bromobenzoate
Imine Formation Aniline 2-(1-(Phenylimino)ethyl)-4-methylphenyl 4-bromobenzoate

Modifications of the Methyl Group on the Phenyl Ring

Benzylic Functionalization (e.g., Halogenation, Oxidation)

Benzylic functionalization involves the reaction at the carbon atom directly attached to the aromatic ring. This position is stabilized by the phenyl ring, facilitating reactions like halogenation and oxidation.

Benzylic Halogenation: The introduction of a halogen atom (e.g., Br, Cl) at the benzylic position can be achieved using radical initiators. N-Bromosuccinimide (NBS) is a common reagent for benzylic bromination under UV light or with a radical initiator like benzoyl peroxide. This reaction proceeds via a free radical mechanism, where the stability of the intermediate benzylic radical is a key driving force. The resulting benzylic halide is a versatile intermediate for subsequent nucleophilic substitution reactions.

Benzylic Oxidation: The methyl group can be oxidized to various higher oxidation states, including an aldehyde, a carboxylic acid, or an alcohol, depending on the reagents and conditions used. Strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) typically oxidize the benzylic methyl group completely to a carboxylic acid. Milder or more controlled conditions are required to stop the oxidation at the aldehyde or alcohol stage.

Reaction TypeTypical ReagentsPotential Product from this compound
Benzylic BrominationN-Bromosuccinimide (NBS), light/initiator2-Acetyl-4-(bromomethyl)phenyl 4-bromobenzoate
Benzylic OxidationPotassium permanganate (KMnO₄)2-Acetyl-4-carboxyphenyl 4-bromobenzoate

Cyclization Reactions to Form Heterocyclic Derivatives

The acetyl group in this compound serves as a crucial functional handle for constructing a variety of heterocyclic rings. Through condensation and cyclization reactions, this ketone moiety can be elaborated into complex structures, including important pharmacophores like furans and various nitrogen-containing heterocycles.

Synthesis of Furan (B31954) Derivatives from Related Precursors

While direct cyclization of the starting material is one pathway, furan rings are often synthesized from precursors like γ-alkynyl ketones or through the annulation of ketones with other molecules. organic-chemistry.org For instance, the acetyl group can be modified to an α-haloketone, which can then react with a β-dicarbonyl compound in the presence of a base to form a substituted furan. Another approach involves the copper-catalyzed annulation of aryl ketones with aromatic olefins, which could yield multi-substituted furan derivatives. organic-chemistry.org

Formation of Nitrogen-Containing Heterocycles (e.g., Triazoles, Pyrimidines, Quinazolines, Pyrazoles)

The synthesis of nitrogen-containing heterocycles from ketone precursors is a cornerstone of medicinal chemistry. The acetyl group provides the necessary electrophilic carbon for condensation reactions with various nitrogen-based nucleophiles.

Pyrazoles: Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. nih.govnih.gov A common and powerful method for their synthesis is the condensation of a 1,3-dicarbonyl compound with hydrazine or its derivatives. nih.govorganic-chemistry.org To apply this to this compound, the acetyl group would first be converted into a 1,3-diketone, for example, through a Claisen condensation with an appropriate ester. The resulting diketone can then undergo cyclization with hydrazine to yield the corresponding pyrazole (B372694) derivative. organic-chemistry.orgsioc-journal.cn

Pyrimidines: Pyrimidines are six-membered aromatic heterocycles with two nitrogen atoms at positions 1 and 3. clockss.orgorganic-chemistry.org Similar to pyrazole synthesis, the key precursor is often a 1,3-dicarbonyl compound. researchgate.net This precursor, derived from the starting material, can be reacted with reagents like urea, thiourea, or guanidine (B92328) in the presence of a base to form the pyrimidine (B1678525) ring. researchgate.net This reaction allows for the introduction of various substituents on the pyrimidine core depending on the chosen reagents.

Quinazolines: Quinazoline (B50416) synthesis typically requires precursors containing a 2-aminobenzoyl moiety. organic-chemistry.orgmdpi.com While not directly present in the starting material, a multi-step synthetic route could be envisioned. This could involve nitration of the phenyl ring, followed by reduction to an amine, creating a 2-aminoacetophenone (B1585202) derivative. This intermediate can then undergo cyclization with various reagents, such as formamide (B127407) or isocyanates, to construct the quinazoline or quinazolinone core. researchgate.net

Triazoles: Triazoles are five-membered rings with three nitrogen atoms, existing as 1,2,3-triazoles or 1,2,4-triazoles. frontiersin.orgmdpi.com The synthesis of 1,2,4-triazoles can be achieved from thiosemicarbazide (B42300) intermediates or through the oxidative cyclization of heterocyclic hydrazones. raco.catnih.gov For example, the acetyl group of the parent compound could be converted to a hydrazone, which could then be cyclized to form a triazole ring. The synthesis of 1,2,3-triazoles often involves the cycloaddition of azides and alkynes. mdpi.com

Target HeterocycleRequired Precursor MoietyTypical Cyclization ReagentGeneral Method
Pyrazole1,3-DiketoneHydrazine (H₂NNH₂)Knorr pyrazole synthesis and related methods. nih.govorganic-chemistry.org
Pyrimidine1,3-DiketoneUrea, Thiourea, or GuanidineBiginelli reaction and related syntheses. organic-chemistry.orgresearchgate.net
Quinazoline2-AminoacetophenoneFormamide, IsothiocyanatesNiementowski quinazoline synthesis. organic-chemistry.orgmdpi.com
1,2,4-TriazoleHydrazone/Thio-semicarbazideVarious (oxidative cyclization)Pellizzari reaction or Einhorn-Brunner reaction. nih.govmdpi.com

Synthesis of Hybrid Molecules for Advanced Functionalization

The creation of hybrid molecules, which combine two or more distinct pharmacophoric units into a single chemical entity, is a modern strategy in drug design aimed at producing multifunctional agents. mdpi.com this compound is an excellent scaffold for developing such hybrids due to its distinct, modifiable regions.

The 4-bromobenzoate moiety is particularly suited for cross-coupling reactions. The bromine atom can be readily substituted using palladium-catalyzed reactions like the Suzuki, Heck, or Sonogashira couplings. This allows for the attachment of a wide array of other molecular fragments, including other heterocyclic systems, aromatic rings, or aliphatic chains, potentially introducing a second mode of biological activity.

Alternatively, the heterocyclic derivatives synthesized in the previous sections can serve as a platform for building hybrid molecules. The newly formed pyrazole, pyrimidine, or other rings can be further functionalized. For example, a pyrazole ring could be N-alkylated or N-arylated, linking it to another bioactive molecule and creating a novel hybrid structure with potentially synergistic or enhanced properties. mdpi.com

Mechanistic Investigations of Chemical Reactivity and Transformations

Kinetics and Thermodynamics of Ester Hydrolysis and Transesterification Reactions

The ester linkage in 2-Acetyl-4-methylphenyl 4-bromobenzoate (B14158574) is susceptible to nucleophilic attack, leading to hydrolysis or transesterification. The kinetics of these reactions are influenced by steric and electronic factors.

Ester Hydrolysis:

The hydrolysis of phenyl benzoates is well-documented, with the rate being significantly influenced by the nature of substituents on both the phenyl and benzoate (B1203000) rings. In the case of 2-Acetyl-4-methylphenyl 4-bromobenzoate, the acetyl group at the ortho position of the phenoxy moiety and the bromine atom at the para position of the benzoate ring play crucial roles.

Under alkaline conditions, the hydrolysis proceeds via a nucleophilic acyl substitution mechanism. The rate-determining step is typically the attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. The presence of the electron-withdrawing bromine atom on the benzoate ring increases the electrophilicity of the carbonyl carbon, thereby accelerating the rate of hydrolysis. Conversely, the methyl group at the para position of the phenoxy ring is electron-donating, which slightly destabilizes the leaving group and could marginally decrease the rate. The ortho-acetyl group can exert both steric hindrance and electronic effects. Sterically, it can impede the approach of the nucleophile. Electronically, as an electron-withdrawing group, it can stabilize the resulting phenoxide leaving group, thus favoring hydrolysis.

Studies on related substituted phenyl benzoates have shown that the susceptibility to the inductive effect of ortho-substituents is significant in determining the hydrolysis rate rsc.orgresearchgate.net.

Transesterification:

Transesterification of this compound can be achieved under either acidic or basic conditions.

Acid-Catalyzed Transesterification: The reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A molecule of alcohol then attacks the activated carbonyl group, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of the 2-acetyl-4-methylphenol moiety yield the new ester. The general mechanism for acid-catalyzed transesterification follows a PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation) sequence masterorganicchemistry.com.

Base-Catalyzed Transesterification: This process involves the nucleophilic attack of an alkoxide on the ester carbonyl, forming a tetrahedral intermediate. The elimination of the 2-acetyl-4-methylphenoxide leads to the formation of the new ester. This is a two-step addition-elimination mechanism masterorganicchemistry.com. The reaction equilibrium can be shifted by using a large excess of the reactant alcohol.

ReactionCatalystKey Mechanistic StepsFactors Affecting Rate
Hydrolysis Base (e.g., NaOH)1. Nucleophilic attack of OH⁻ on C=O. 2. Formation of tetrahedral intermediate. 3. Elimination of 2-acetyl-4-methylphenoxide.Electron-withdrawing groups on benzoate ring; Steric and electronic effects of ortho-acetyl group.
Transesterification Acid (e.g., H₂SO₄)1. Protonation of C=O. 2. Nucleophilic attack of ROH. 3. Proton transfers. 4. Elimination of 2-acetyl-4-methylphenol.Alcohol concentration; Strength of the acid catalyst.
Transesterification Base (e.g., NaOR)1. Nucleophilic attack of RO⁻ on C=O. 2. Formation of tetrahedral intermediate. 3. Elimination of 2-acetyl-4-methylphenoxide.Strength and concentration of the alkoxide.

Detailed Studies on Reaction Pathways in C-O Bond Formation

The formation of the C-O ester bond in this compound can be achieved through several synthetic routes, with palladium-catalyzed cross-coupling reactions being a modern and efficient method.

A common pathway involves the reaction of a 4-bromobenzoyl derivative with 2-acetyl-4-methylphenol. A classical approach is the Schotten-Baumann reaction, where 4-bromobenzoyl chloride reacts with 2-acetyl-4-methylphenol in the presence of a base.

More advanced methods utilize transition metal catalysis. Palladium-catalyzed carbonylation of aryl halides provides a direct route to aromatic esters acs.org. In a potential synthesis of this compound, an aryl halide (e.g., 4-bromoiodobenzene) could be subjected to carbonylation in the presence of 2-acetyl-4-methylphenol.

The general mechanism for a palladium-catalyzed C-O bond formation (Buchwald-Hartwig amination-type reaction for ethers/esters) involves a catalytic cycle:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (in this case, a derivative of 4-bromobenzoic acid or 4-bromobenzoyl chloride) to form a Pd(II) intermediate.

Ligand Exchange/Base-promoted Deprotonation: The 2-acetyl-4-methylphenol coordinates to the palladium center, and a base facilitates the deprotonation of the phenol (B47542) to form a phenoxide ligand.

Reductive Elimination: The aryl group and the phenoxide ligand on the palladium complex undergo reductive elimination to form the desired C-O bond of the ester and regenerate the Pd(0) catalyst.

The choice of ligands and reaction conditions is crucial for the efficiency of this process organic-chemistry.org.

Elucidation of Photochemical Cleavage Mechanisms and Photosensitivity

The photochemical behavior of this compound is influenced by its two main chromophores: the acetophenone moiety and the brominated aromatic ring.

The acetophenone portion of the molecule is known to undergo characteristic photochemical reactions. Upon absorption of UV light, acetophenone can be excited to a singlet state, which can then undergo intersystem crossing to a more stable triplet state. The triplet state is responsible for much of its photochemical reactivity studyraid.com.

A likely photochemical cleavage mechanism for this compound is the Norrish Type I cleavage , where the bond between the carbonyl carbon and the adjacent carbon of the acetyl group breaks, forming a benzoyl radical and a methyl radical. These radicals can then participate in subsequent reactions.

The presence of the bromine atom on the other aromatic ring introduces additional photochemical pathways. Carbon-bromine bonds in aromatic compounds are known to be susceptible to photolytic cleavage, which can lead to the formation of aryl radicals nih.govresearchoutreach.org. This can initiate a series of radical reactions, potentially leading to debromination or the formation of biphenyl (B1667301) derivatives.

Furthermore, the acetophenone moiety can act as a photosensitizer, transferring its triplet energy to other molecules. Benzophenone and its derivatives are well-known photosensitizers medicaljournals.senih.gov. In the context of this compound, intramolecular energy transfer from the excited acetophenone part to the bromobenzoate part could occur, potentially facilitating the C-Br bond cleavage. The efficiency of these photochemical processes is dependent on factors such as the wavelength of irradiation and the solvent used studyraid.com.

Photochemical ProcessDescriptionPotential Products
Norrish Type I Cleavage Homolytic cleavage of the C-C bond adjacent to the carbonyl group of the acetyl moiety.4-Methylbenzoyl radical, methyl radical.
C-Br Bond Cleavage Homolytic cleavage of the carbon-bromine bond on the benzoate ring.4-(2-Acetyl-4-methylphenoxycarbonyl)phenyl radical, bromine radical.
Photosensitization Intramolecular energy transfer from the excited acetophenone moiety to the bromobenzoate moiety.Can enhance the rate of C-Br bond cleavage.

Role of Catalysis in Enhancing Selectivity and Efficiency of Transformations

Catalysis plays a pivotal role in controlling the reactivity and selectivity of transformations involving this compound.

In the synthesis of the molecule itself, palladium catalysts are instrumental. The use of specific phosphine ligands in palladium-catalyzed C-O bond formation can significantly enhance the reaction rate and yield, and in some cases, allow the reaction to proceed under milder conditions organic-chemistry.org. For instance, bulky, electron-rich phosphine ligands can promote the reductive elimination step, which is often the rate-limiting step in the catalytic cycle.

For transformations of the molecule, catalysis can direct the reaction towards a specific outcome. For example, in the case of cross-coupling reactions where the C-Br bond is the reactive site, palladium catalysts are commonly employed. The choice of catalyst and reaction conditions can influence the type of bond formed (e.g., C-C, C-N, C-O).

Furthermore, in reactions involving the acetyl group, such as reductions or aldol (B89426) condensations, both acid and base catalysis are fundamental. For instance, the selective reduction of the ketone can be achieved using various catalytic hydrogenation methods. Bimetallic nanoparticles have shown high activity and selectivity in the deoxygenation of acetophenone derivatives d-nb.info.

Regioselectivity and Diastereoselectivity Control in Synthetic Operations

Controlling regioselectivity and diastereoselectivity in reactions involving this compound is essential for its use in complex molecule synthesis.

Regioselectivity:

The molecule possesses several reactive sites, and achieving regioselective transformations requires careful choice of reagents and conditions. For example, electrophilic aromatic substitution on the phenyl rings will be directed by the existing substituents. The 2-acetyl-4-methylphenyl ring is activated by the methyl and ester oxygen (via resonance) groups and directed towards the positions ortho and para to these groups. The 4-bromobenzoyl ring is deactivated by the carbonyl group and the bromine atom, with substitution likely occurring at the positions meta to the carbonyl group.

In palladium-catalyzed cross-coupling reactions, the C-Br bond is the most likely site of reaction. However, under certain conditions, C-H activation could also occur, and controlling the regioselectivity between these two pathways would be a synthetic challenge.

Diastereoselectivity:

Reactions involving the acetyl group can lead to the formation of new stereocenters. For instance, the reduction of the ketone to a secondary alcohol will generate a chiral center. Achieving diastereoselectivity would be important if the molecule were part of a larger chiral structure. The use of chiral reducing agents or catalysts can afford high levels of enantioselectivity in the reduction of acetophenone derivatives researchgate.netijstr.orgresearchgate.net. For example, microbial asymmetric reduction of ketones is an efficient method for synthesizing chiral alcohols ijstr.orgresearchgate.net.

Stability and Degradation Pathways Under Various Chemical Environments

The stability of this compound is dependent on the chemical environment, particularly pH and the presence of nucleophiles or radiation.

Acidic Conditions: Under strongly acidic conditions, the ester can undergo hydrolysis, although this is typically slower than base-catalyzed hydrolysis. The primary degradation product would be 2-acetyl-4-methylphenol and 4-bromobenzoic acid.

Basic Conditions: The compound is most susceptible to degradation under basic conditions due to the rapid hydrolysis of the ester linkage, as discussed in section 6.1. The degradation products are the sodium or potassium salt of 4-bromobenzoic acid and 2-acetyl-4-methylphenol.

Thermal Conditions: At elevated temperatures, pyrolysis can occur. The degradation of brominated aromatic compounds can lead to the formation of polycyclic aromatic hydrocarbons and brominated phenols nih.gov. The ester linkage may also cleave under high heat.

Photochemical Degradation: As outlined in section 6.3, exposure to UV light can lead to the cleavage of the C-C bond in the acetyl group and the C-Br bond, initiating radical degradation pathways.

Biological Degradation: The ester linkage can be susceptible to enzymatic hydrolysis by esterases. The degradation of bromobenzoic acids by microorganisms has been studied, suggesting that the 4-bromobenzoic acid part could be further metabolized nih.govresearchgate.net.

ConditionPrimary Degradation PathwayMajor Degradation Products
Strongly Acidic Acid-catalyzed hydrolysis2-Acetyl-4-methylphenol, 4-Bromobenzoic acid
Strongly Basic Base-catalyzed hydrolysis2-Acetyl-4-methylphenol, Salt of 4-Bromobenzoic acid
Elevated Temperature Pyrolysis, Thermal cleavageBrominated phenols, Polycyclic aromatic hydrocarbons
UV Radiation Photochemical cleavage (Norrish Type I, C-Br scission)Radical fragments, Debrominated species
Biological Enzymatic hydrolysis2-Acetyl-4-methylphenol, 4-Bromobenzoic acid

Structure Activity Relationship Sar and Mechanistic Biological Studies in Vitro Focus

Systematic Evaluation of Molecular Architecture and Biochemical Interactions

There is no available data from studies that have systematically varied the structure of 2-Acetyl-4-methylphenyl 4-bromobenzoate (B14158574) to correlate these changes with enzyme inhibitory kinetics. Such studies would typically involve synthesizing analogs by modifying the acetyl, methyl, and bromo substituents to understand their contribution to the compound's potency and mechanism of enzyme inhibition. Without these studies, it is not possible to provide IC50 values or kinetic parameters (e.g., Kᵢ, kᵢₙₐcₜ) for this specific compound.

No in vitro receptor binding assays have been published for 2-Acetyl-4-methylphenyl 4-bromobenzoate. To understand its selectivity, competitive binding studies against a panel of receptors would be necessary. This would help to determine if the compound has a specific molecular target or interacts with multiple receptors. The influence of the acetyl, methyl, and bromo groups on binding affinity and selectivity remains uncharacterized.

Investigation of Specific Biochemical Targets and Pathways (In Vitro)

There are no published studies demonstrating that this compound modulates tyrosinase activity. Research on other classes of compounds has identified key structural features for tyrosinase inhibition, but it is unknown if this specific ester possesses any inhibitory properties against this enzyme. Consequently, no data on its binding site, mode of inhibition (e.g., competitive, non-competitive), or inhibitory concentration exists.

Similarly, the scientific literature lacks any investigation into the effects of this compound on the urease enzyme. While other brominated compounds have been explored as urease inhibitors, the activity of this particular molecule has not been evaluated. Therefore, no kinetic analysis, IC50 values, or details on its interaction mechanism with the active site of urease are available.

Evaluation of Antioxidant Potential and Related Radical Scavenging Mechanisms

While direct studies on the antioxidant potential of this compound are not extensively documented, research on structurally related phenolic and benzoyl compounds provides a basis for understanding its potential mechanisms. The presence of a phenolic ester suggests that the compound could exhibit radical scavenging activity, a key component of antioxidant defense. The acetyl and methyl groups on the phenyl ring, as well as the bromo-substitution on the benzoate (B1203000) moiety, would modulate this activity by influencing electron distribution and steric factors. Further in vitro assays, such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, would be necessary to quantify the antioxidant capacity of this specific compound.

Mechanistic Studies on Histone Deacetylase (HDAC) and Lysine Specific Demethylase 1 (LSD1) Inhibition using Analogues

Histone deacetylases (HDACs) and Lysine Specific Demethylase 1 (LSD1) are epigenetic modifiers that are attractive targets for cancer therapy. While there is no direct evidence of this compound acting as an inhibitor for these enzymes, the general structural features of some known inhibitors share similarities. For instance, many HDAC inhibitors possess a phenyl group that can act as a capping group. The potential for this compound to interact with the active sites of HDACs or LSD1 would need to be investigated through dedicated enzymatic assays and molecular modeling studies.

Cellular Mechanisms of Action (In Vitro)

The ultimate therapeutic utility of a compound lies in its effect on cellular processes. In vitro studies using various cell lines are crucial for understanding these mechanisms.

Effects on Cell Viability and Proliferation in Various Cell Lines

The cytotoxicity of novel chemical entities is a primary determinant of their potential as anticancer agents. While specific data for this compound is not available, related compounds containing substituted phenyl and benzoate moieties have been shown to affect the viability and proliferation of various cancer cell lines. The presence of the acetyl and bromo groups could enhance cytotoxic activity. Standard assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay would be employed to determine the IC50 (half-maximal inhibitory concentration) values across a panel of cancer cell lines to assess its potency and selectivity.

Induction of Apoptosis and Cell Cycle Arrest in In Vitro Models

A key mechanism by which many chemotherapeutic agents exert their effects is through the induction of programmed cell death (apoptosis) and the halting of the cell division cycle. Analogues of this compound have been investigated for these properties. It is plausible that this compound could also trigger apoptotic pathways, potentially through the activation of caspases and modulation of Bcl-2 family proteins. Furthermore, it might induce cell cycle arrest at specific checkpoints, such as G1/S or G2/M, thereby preventing cancer cell proliferation. Flow cytometry analysis would be a critical tool to investigate these potential cellular fates.

Evaluation of Differentiation-Inducing Properties in Cell Lines

In addition to cytotoxicity, some anticancer agents can induce cancer cells to differentiate into more mature, less proliferative cell types. This represents an alternative therapeutic strategy. The potential of this compound to induce differentiation in specific cancer cell lines, such as leukemia or neuroblastoma cell lines, has not yet been reported. Such studies would involve monitoring morphological changes and the expression of differentiation-specific markers following treatment with the compound.

Advanced Research Perspectives and Future Directions

Rational Design of Novel Chemical Scaffolds Based on the 2-Acetyl-4-methylphenyl Benzoate (B1203000) Moiety

The 2-acetyl-4-methylphenyl benzoate core structure is a promising starting point for the rational design of new bioactive molecules. nih.gov The process of drug development is often a challenging, expensive, and time-consuming endeavor, which has been accelerated by the advent of computational tools and methodologies. mdpi.com In silico design and molecular modeling can be employed to predict the biological activities of derivatives of 2-acetyl-4-methylphenyl 4-bromobenzoate (B14158574). nih.govnih.gov

The design of novel drugs with specific pharmacological actions is a complex and targeted task, where computational methods can be enhanced by prior knowledge and information. nih.gov By modifying the functional groups on the phenyl rings, it is possible to tune the molecule's steric and electronic properties to enhance its interaction with biological targets. For example, the acetyl and methyl groups on the phenyl ring can be varied to explore structure-activity relationships (SAR). nih.gov Molecular docking simulations can be used to predict how these modifications will affect the binding affinity of the compound to specific enzymes or receptors. nih.gov

A recent study on new benzoate ester-linked arylsulfonyl hydrazones demonstrated the potential of this class of compounds as antiproliferative agents. The synthesized compounds showed significant cytotoxic activity against cancer cell lines, and docking simulations suggested a plausible binding mode to the estrogen receptor-beta. nih.gov This highlights the potential for designing novel anticancer agents based on the 2-acetyl-4-methylphenyl benzoate scaffold.

Integration of the Compound into Supramolecular Self-Assembly Systems for Advanced Materials

The structure of 2-acetyl-4-methylphenyl 4-bromobenzoate is well-suited for integration into supramolecular self-assembly systems. The presence of aromatic rings and polar functional groups allows for a variety of non-covalent interactions, such as π-π stacking, dipole-dipole interactions, and halogen bonding. These interactions can be harnessed to direct the self-assembly of the molecules into well-defined nanostructures.

Supramolecular materials based on the self-assembly of benzene-1,3,5-tricarboxamide (B1221032) (BTA) are known to mimic fibrous self-assembled proteins found in nature. acs.org Similarly, the 2-acetyl-4-methylphenyl benzoate moiety could be functionalized to create building blocks for the bottom-up construction of complex and functional materials. For instance, the introduction of hydrogen bonding motifs could lead to the formation of one-dimensional fibers or two-dimensional sheets.

The bromine atom in the 4-bromobenzoate part of the molecule can participate in halogen bonding, a directional non-covalent interaction that is increasingly being used in crystal engineering and materials science. Phenyl-substituted thiaboranes, for example, have been shown to form porous materials through chalcogen bonding to the phenyl ring, with applications in selective gas adsorption. nih.gov This suggests that the bromine atom in this compound could be exploited to create novel porous materials with tailored properties.

Development of Mechanistic Probes and Chemical Tools for Biological Systems

Bromo-substituted aromatic esters can serve as valuable mechanistic probes and chemical tools for studying biological systems. The bromine atom can act as a heavy atom for X-ray crystallography, aiding in the determination of the three-dimensional structure of protein-ligand complexes. Furthermore, the C-Br bond can be a site for chemical modification, allowing for the attachment of fluorescent tags or other reporter groups.

Aryl bromides are versatile intermediates in organic synthesis and are commonly used in cross-coupling reactions to form C-C, C-N, C-O, and C-S bonds. nih.gov This reactivity can be exploited to develop activity-based probes that covalently label the active site of an enzyme. For instance, a derivative of this compound could be designed to react with a specific amino acid residue in an enzyme's active site, providing information about the enzyme's catalytic mechanism.

Electrophilic aromatic bromination is a common method for preparing aryl bromides, and understanding the regioselectivity of this reaction is crucial for designing specific probes. nih.gov Theoretical calculations can be used to predict the most likely sites of bromination on the aromatic rings of the 2-acetyl-4-methylphenyl benzoate scaffold, guiding the synthesis of probes with specific labeling properties. researchgate.net

Computational-Aided Drug Design and Predictive Modeling for Enhanced Biological Activity

Computational-aided drug design (CADD) and predictive modeling are powerful tools for optimizing the biological activity of lead compounds. researchgate.net For this compound, these methods can be used to predict its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its potential toxicity. nih.gov

Quantitative structure-activity relationship (QSAR) models can be developed to correlate the structural features of a series of 2-acetyl-4-methylphenyl benzoate derivatives with their biological activity. mdpi.com These models can then be used to predict the activity of new, unsynthesized compounds, prioritizing the most promising candidates for synthesis and experimental testing.

Molecular docking studies can provide insights into the binding mode of this compound and its derivatives to a target protein. nih.gov This information can be used to guide the design of new compounds with improved binding affinity and selectivity. For example, a study on benzothiazole (B30560) derivatives as anticancer agents used molecular docking to identify compounds that could effectively inhibit microbial proteins. researchgate.net

Implementation of Sustainable and Green Chemistry Principles in Synthesis

The synthesis of this compound and its derivatives should be approached with the principles of sustainable and green chemistry in mind. This involves using environmentally friendly reagents and solvents, minimizing waste, and designing energy-efficient processes. nih.govbohrium.comresearchgate.net

One green approach to the synthesis of aromatic esters is the use of solid-liquid solvent-free phase transfer catalysis (PTC) or acidic catalysis in dry media. nih.govbohrium.comresearchgate.net These methods offer significant improvements over classical procedures by reducing or eliminating the need for volatile organic solvents. Microwave activation can also be employed to accelerate reaction rates and improve energy efficiency. nih.govbohrium.comresearchgate.net

Enzymatic synthesis is another green alternative to traditional chemical methods for ester production. researchgate.net Lipases, for example, can be used to catalyze the esterification of carboxylic acids and alcohols under mild conditions, often with high selectivity. The use of biocatalysts can reduce the environmental impact of the synthesis and lead to the production of high-purity products.

Exploration of Photophysical Properties and Applications in Materials Science

The photophysical properties of this compound are of interest for its potential applications in materials science. The presence of the brominated phenyl ring can influence the molecule's absorption and emission spectra, as well as its photochemical stability.

Studies on brominated 3-cinnamoylcoumarin derivatives have shown that the position and number of bromine atoms can have a significant effect on their photophysical and photochemical properties. nih.gov Similarly, the bromine atom in this compound is expected to influence its fluorescence quantum yield and susceptibility to photodegradation. researchgate.net

The unique photophysical properties of brominated aromatic compounds can be exploited in the design of novel materials for optoelectronic applications. For example, phenyl benzoate-based liquid crystalline thiol-ene monomers have been synthesized and shown to exhibit interesting mesophase behavior. researchgate.net The incorporation of a bromine atom into such structures could lead to materials with enhanced electro-optical properties.

Q & A

Q. How can researchers evaluate the compound’s potential as a photo-removable protecting group?

  • Methodological Answer :
  • Photolysis Experiments : Irradiate (365 nm) in acetonitrile and monitor cleavage via UV-Vis or 1H^1\text{H} NMR. Compare quantum yields with literature standards (e.g., o-nitrobenzyl esters) .
  • Stability Tests : Assess dark stability (pH 7.4 buffer, 37°C) over 72 hours to ensure selective activation .

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